Cas no 17331-97-4 (Heptanoyl-CoA -D3)

Heptanoyl-CoA -D3 is a deuterium-labeled analog of heptanoyl-coenzyme A, a key intermediate in fatty acid metabolism. The incorporation of three deuterium atoms enhances its utility in metabolic studies, enabling precise tracking and quantification via mass spectrometry. This compound is particularly valuable for investigating β-oxidation pathways, lipid biosynthesis, and enzyme kinetics, offering improved signal resolution and reduced background interference. Its high isotopic purity and chemical stability ensure reliable performance in tracer experiments. Heptanoyl-CoA -D3 is suited for research in biochemistry and metabolomics, where accurate detection of acyl-CoA species is critical for elucidating metabolic flux and regulatory mechanisms.
Heptanoyl-CoA -D3 structure
Heptanoyl-CoA -D3 structure
Product Name:Heptanoyl-CoA -D3
CAS No:17331-97-4
MF:C28H48N7O17P3S
MW:879.7037
CID:2733077
PubChem ID:11966235
Update Time:2025-08-05

Heptanoyl-CoA -D3 Chemical and Physical Properties

Names and Identifiers

    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethy
    • heptanoyl-CoA
    • enanthyl-CoA
    • enanthyl-coenzyme A
    • C7:0-CoA
    • 3'-phosphoadenosine 5'-(3-{(3R)-3-hydroxy-4-[(3-{[2-(heptanoylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
    • Heptanoyl coenzyme A
    • S-Heptanoyl-coenzyme A
    • LMFA07050326
    • Q27117097
    • Heptanoyl-CoA
    • Coenzyme A, S-heptanoate
    • DTXSID70474895
    • CHEBI:37283
    • 17331-97-4
    • Heptanoyl-CoA -D3
    • Inchi: 1S/C28H48N7O17P3S/c1-4-5-6-7-8-19(37)56-12-11-30-18(36)9-10-31-26(40)23(39)28(2,3)14-49-55(46,47)52-54(44,45)48-13-17-22(51-53(41,42)43)21(38)27(50-17)35-16-34-20-24(29)32-15-33-25(20)35/h15-17,21-23,27,38-39H,4-14H2,1-3H3,(H,30,36)(H,31,40)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,21-,22-,23+,27-/m1/s1
    • InChI Key: CHVYGJMBUXUTSX-SVHODSNWSA-N
    • SMILES: S(C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)C([H])([H])C([H])([H])N([H])C(C([H])([H])C([H])([H])N([H])C([C@@]([H])(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])OP(=O)(O[H])OP(=O)(O[H])OC([H])([H])[C@]1([H])[C@]([H])([C@]([H])([C@]([H])(N2C([H])=NC3=C(N([H])[H])N=C([H])N=C23)O1)O[H])OP(=O)(O[H])O[H])O[H])=O)=O

Computed Properties

  • Exact Mass: 879.204025g/mol
  • Monoisotopic Mass: 879.204025g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 9
  • Hydrogen Bond Acceptor Count: 22
  • Heavy Atom Count: 56
  • Rotatable Bond Count: 25
  • Complexity: 1470
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.2
  • Topological Polar Surface Area: 389
  • Molecular Weight: 879.7g/mol

Heptanoyl-CoA -D3 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H173310-1mg
Heptanoyl-CoA -D3
17331-97-4
1mg
$253.00 2023-05-18
TRC
H173310-5mg
Heptanoyl-CoA -D3
17331-97-4
5mg
$ 1200.00 2023-09-07
TRC
H173310-10mg
Heptanoyl-CoA -D3
17331-97-4
10mg
$2113.00 2023-05-18

Heptanoyl-CoA -D3 Production Method

Production Method 1

Reaction Conditions
1.1R:R:MgCl2, R:Glycerol, R:C:9013-18-7, S:H2O, 60 min, 25°C
1.2R:HCO2H
Reference
Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit
By Miyazawa, Takeshi et al, Journal of Biological Chemistry, 2015, 290(45), 26994-27011

Production Method 2

Reaction Conditions
1.1R:Et3N, S:CH2Cl2, 0°C; 0.5 h, rt
1.2R:HCl, S:H2O
2.1S:Benzene, rt; 4 h, reflux
2.2R:NaOH, S:H2O
3.1S:PhMe, 48 h, rt
4.1S:H2O, S:THF, overnight, rt, pH 8.5
5.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7
5.2R:Cl3CCO2H, S:H2O
Reference
Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and Utility
By Yan, Yan et al, Angewandte Chemie, 2013, 52(47), 12308-12312

Production Method 3

Reaction Conditions
1.1R:MgCl2, C:9013-18-7, C:Cleland's reagent, C:34369-07-8, C:Ortho-Gynol, S:H2O, 2 h, 30°C, pH 8
1.2R:CHCl3
Reference
Identification of an α-Oxoamine Synthase and a One-Pot Two-Step Enzymatic Synthesis of α-Amino Ketones
By Zhou, Ting et al, Organic Letters, 2021, 23(1), 37-41

Production Method 4

Reaction Conditions
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
Reference
Harnessing the Chemical Activation Inherent to Carrier Protein-Bound Thioesters for the Characterization of Lipopeptide Fatty Acid Tailoring Enzymes
By Kopp, Florian et al, Journal of the American Chemical Society, 2008, 130(8), 2656-2666

Heptanoyl-CoA -D3 Raw materials

Heptanoyl-CoA -D3 Preparation Products

Heptanoyl-CoA -D3 Related Literature

Additional information on Heptanoyl-CoA -D3

Comprehensive Guide to Heptanoyl-CoA -D3 (CAS No. 17331-97-4): Properties, Applications, and Research Insights

Heptanoyl-CoA -D3 (CAS No. 17331-97-4) is a deuterium-labeled analog of heptanoyl coenzyme A, a critical intermediate in fatty acid metabolism. This compound has gained significant attention in biochemical and pharmaceutical research due to its role in metabolic studies, lipidomics, and drug development. With the increasing demand for stable isotope-labeled compounds, Heptanoyl-CoA -D3 has become a valuable tool for tracing metabolic pathways and understanding disease mechanisms.

The molecular structure of Heptanoyl-CoA -D3 features a seven-carbon fatty acyl chain (heptanoyl) linked to coenzyme A, with three deuterium atoms replacing hydrogen at specific positions. This modification enhances its utility in mass spectrometry and nuclear magnetic resonance (NMR) studies, where isotopic labeling is essential for precise detection. Researchers often use deuterated compounds like Heptanoyl-CoA -D3 to minimize background interference and improve data accuracy.

One of the most prominent applications of Heptanoyl-CoA -D3 is in the study of beta-oxidation, a key metabolic process that breaks down fatty acids for energy production. By incorporating this labeled compound into experimental models, scientists can track the fate of fatty acids in real-time, providing insights into metabolic disorders such as obesity, diabetes, and cardiovascular diseases. This aligns with current research trends focusing on personalized medicine and metabolic health.

In the pharmaceutical industry, Heptanoyl-CoA -D3 is used to investigate drug metabolism and toxicity. Many drugs undergo fatty acid conjugation as part of their biotransformation, and understanding these pathways is crucial for optimizing drug efficacy and safety. The compound's deuterium labeling allows researchers to distinguish between endogenous and exogenous metabolites, a feature highly valued in pharmacokinetic studies.

Another emerging application of Heptanoyl-CoA -D3 is in the field of lipidomics, which focuses on the large-scale study of lipids in biological systems. With the growing interest in lipid metabolism and its connection to diseases like cancer and neurodegenerative disorders, this compound serves as a reliable internal standard for quantifying lipid species in complex samples. Its use in LC-MS/MS (liquid chromatography-tandem mass spectrometry) workflows has become increasingly popular.

The synthesis of Heptanoyl-CoA -D3 involves sophisticated organic chemistry techniques to ensure high isotopic purity and structural integrity. Manufacturers must adhere to strict quality control measures to meet the demands of academic and industrial researchers. As the market for isotope-labeled biochemicals expands, the availability of high-quality Heptanoyl-CoA -D3 is expected to grow, driven by advancements in analytical technologies and increasing research funding.

From an SEO perspective, terms like "deuterated fatty acid CoA", "Heptanoyl-CoA -D3 uses", and "CAS 17331-97-4 applications" are frequently searched by scientists and industry professionals. Addressing these queries in this article enhances its visibility and relevance. Additionally, integrating trending topics such as "metabolic engineering" and "precision medicine" ensures the content remains aligned with current scientific discourse.

In summary, Heptanoyl-CoA -D3 (CAS No. 17331-97-4) is a versatile biochemical tool with wide-ranging applications in metabolism research, drug development, and lipidomics. Its unique isotopic labeling properties make it indispensable for modern scientific investigations, particularly in studies requiring high precision and specificity. As research continues to uncover the complexities of metabolic pathways, the demand for compounds like Heptanoyl-CoA -D3 is poised to increase, solidifying its role in advancing biomedical science.

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